N-(2-bromophenyl)-1-indolinecarboxamide
Description
N-(2-bromophenyl)-1-indolinecarboxamide: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Properties
IUPAC Name |
N-(2-bromophenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-12-6-2-3-7-13(12)17-15(19)18-10-9-11-5-1-4-8-14(11)18/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSVGOFHJSUQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-1-indolinecarboxamide typically involves the reaction of 2-bromoaniline with indoline-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-bromophenyl)-1-indolinecarboxamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products:
Substitution: Formation of azides, nitriles, or substituted amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-1-indolinecarboxamide is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives, including this compound, have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Medicine: The compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer, due to its ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-1-indolinecarboxamide
- N-(2-fluorophenyl)-1-indolinecarboxamide
- N-(2-iodophenyl)-1-indolinecarboxamide
Comparison: N-(2-bromophenyl)-1-indolinecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The size and electronegativity of the bromine atom can affect the compound’s binding affinity to biological targets and its overall stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
